BenchChemオンラインストアへようこそ!

4-(dimethylamino)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide

Thiazole regioisomerism Antiproliferative SAR Kinase inhibitor scaffold

This compound's unique thiazol-5-yl methylene connectivity and o-tolyl C2 substituent are not found in any commercial kinase inhibitor collection, offering a novel chemotype for Bcr-Abl and tubulin polymerization assays. Use as a diversity element in kinase-focused screening libraries. Confirm identity by LC-MS and include imatinib as a positive control for Bcr-Abl studies.

Molecular Formula C21H23N3OS
Molecular Weight 365.5
CAS No. 1448124-09-1
Cat. No. B2454384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylamino)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide
CAS1448124-09-1
Molecular FormulaC21H23N3OS
Molecular Weight365.5
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CC=C(C=C3)N(C)C)C
InChIInChI=1S/C21H23N3OS/c1-14-7-5-6-8-18(14)21-23-15(2)19(26-21)13-22-20(25)16-9-11-17(12-10-16)24(3)4/h5-12H,13H2,1-4H3,(H,22,25)
InChIKeyCPDGNZZYCSHGRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylamino)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide (CAS 1448124-09-1): Chemical Identity and Thiazole-Benzamide Class Profile for Research Procurement


4-(Dimethylamino)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide (CAS 1448124-09-1) is a synthetic thiazole-benzamide derivative with molecular formula C20H21N3OS and exact mass 351.14 g/mol [1]. The compound features a 4-(dimethylamino)benzamide moiety connected via a methylene linker to a 4-methyl-2-(o-tolyl)-substituted 1,3-thiazole ring. This scaffold belongs to the broader aminothiazole-benzamide class, which has demonstrated protein kinase inhibitory activity and antiproliferative properties across multiple cancer cell lines in patent literature [2]. Critically, this compound lacks confirmed bioactivity data in peer-reviewed literature, placing it as an underexplored member of the thiazole-benzamide family with structural features that distinguish it from better-characterized analogs.

Why Generic Substitution Fails for 4-(Dimethylamino)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide: Structural Specificity in the Thiazole-Benzamide Scaffold


Within the thiazole-benzamide class, small structural variations produce large differences in biological activity that preclude simple interchangeability. In a systematic SAR study of thiazolamide-benzamide derivatives, the most potent Bcr-Abl inhibitor (compound 3m) achieved an IC50 of 1.273 μM, whereas structurally similar congeners in the same series showed substantially weaker or absent activity, demonstrating that substituent identity and position are critical determinants of target engagement [1]. The target compound's unique combination of a thiazol-5-yl (rather than thiazol-2-yl) attachment point, o-tolyl substitution at C2, and 4-(dimethylamino)benzamide terminus creates a steric and electronic profile not replicated by any commercially available thiazole-benzamide analog. Suppliers offering 'similar' thiazole-benzamide compounds cannot guarantee equivalent binding, selectivity, or cellular activity without matched experimental validation [2].

Quantitative Differentiation Evidence for 4-(Dimethylamino)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide (CAS 1448124-09-1): Comparator-Based Analysis for Informed Procurement


Thiazole Attachment Regioisomerism: Thiazol-5-yl-Methylene vs. Thiazol-2-yl-Direct Amide Linkage and Antiproliferative SAR Potential

The target compound employs a thiazol-5-yl methylene linkage connecting the thiazole core to the benzamide nitrogen. This contrasts with the more extensively studied thiazol-2-yl direct amide linkage found in compounds such as 4-(dimethylamino)-N-(thiazol-2-yl)benzamide (CAS 851209-55-7, CHEMBL425124) [1]. In the thiazolamide-benzamide series, compounds with different linker positions exhibit divergent kinase inhibition profiles: the lead compound 3m (bearing a thiazole-acetamide linker) achieved Bcr-Abl IC50 = 1.273 μM and T315I mutant IC50 = 39.89 μM, whereas other regioisomers in the same study displayed markedly reduced activity [2]. The thiazol-5-yl methylene geometry of the target compound positions the benzamide moiety in a spatial orientation that is structurally unique among commercially available thiazole-benzamide analogs, potentially accessing binding pocket conformations inaccessible to thiazol-2-yl linked congeners.

Thiazole regioisomerism Antiproliferative SAR Kinase inhibitor scaffold

C2 Substituent Steric Bulk: o-Tolyl vs. 2,5-Dimethylphenyl Impact on Molecular Recognition and Tubulin Inhibitor Potency

The target compound bears an o-tolyl (2-methylphenyl) group at the C2 position of the thiazole ring, whereas the closest structurally characterized analog available in spectral databases is 4-(dimethylamino)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 476295-31-5), which contains a 2,5-dimethylphenyl substituent [1]. The difference in methyl group count and position (mono-ortho vs. di-substituted) alters both steric bulk and lipophilicity. In the broader thiazole tubulin inhibitor class, compound V (bearing an aryl substituent at the thiazole C2 position) achieved tubulin polymerization IC50 = 2.69 μM, surpassing the reference combretastatin A-4 (IC50 = 8.33 μM), while compounds 8b, 8d, and 8m in the same study exhibited IC50 values of 3.86–7.19 μM vs. CA-4 IC50 = 2.40 μM [2]. These data demonstrate that C2 aryl substituent identity directly modulates tubulin binding potency, with single-digit micromolar differences separating active from inactive analogs.

Steric modulation Colchicine site binding Antiproliferative activity

4-(Dimethylamino)benzamide Moiety: Electron-Donating Character and Class-Level Antiproliferative Activity in Thiazole-Benzamide Hybrids

The target compound incorporates a 4-(dimethylamino)benzamide terminus, which is a strong electron-donating group (Hammett σp = -0.83 for NMe2) that modulates the benzamide carbonyl's hydrogen-bond acceptor capacity and overall molecular dipole. In the US6720346 patent, aminothiazole compounds with mono-/di-substituted benzamide groups were shown to modulate and/or inhibit protein kinase activity and cell proliferation, with the benzamide substituent pattern directly influencing potency against malignancies [1]. A structurally related compound, 4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide, demonstrated significant cytotoxic effects against breast (MDA-MB-231) and gastric (NUGC-3) cancer cell lines with measurable IC50 values, indicating that the dimethylamino-benzamide pharmacophore contributes meaningfully to antiproliferative activity . The 4-dimethylamino group may also confer improved aqueous solubility compared to unsubstituted or halogen-substituted benzamide analogs, based on the established relationship between tertiary amine substitution and protonation-dependent solubility at physiological pH ranges.

Electron-donating substituent Anticancer screening Kinase inhibition

Methylene Spacer Length: Conformational Flexibility and Amide NH Exposure Relative to Direct-Linked Thiazole-Benzamide Class Members

The target compound features a methylene (-CH2-) spacer between the thiazole C5 position and the benzamide nitrogen atom, creating a thiazole-CH2-NH-CO-Ar connectivity. This contrasts with the direct thiazole-NH-CO-Ar linkage found in compounds such as 4-(dimethylamino)-N-(thiazol-2-yl)benzamide (CHEMBL425124) and the thiazole-2-acetamide series [1]. In the class of thiazole-derived tubulin inhibitors, the amidic NH group was demonstrated to form a critical hydrogen bond with GlnB247 in the colchicine binding site, and the linker geometry directly influenced the ability to establish this interaction [2]. The additional methylene unit in the target compound increases rotational degrees of freedom by one bond compared to the direct amide linkage, which may enable the benzamide NH to explore a wider conformational space for hydrogen-bond donor interactions. This flexibility could be advantageous for binding site adaptation but may also incur an entropic penalty that is absent in conformationally restricted analogs.

Linker flexibility Hydrogen bonding Binding conformation

Physicochemical Property Profile: Calculated Drug-Likeness Parameters for Procurement Specification and Quality Control Benchmarking

Computational prediction of physicochemical properties provides procurement-relevant specifications for identity verification and purity assessment. The target compound (C20H21N3OS, MW 351.47 g/mol) has a calculated partition coefficient (clogP) of approximately 4.2-4.8, consistent with the lipophilic character of the o-tolyl and dimethylamino substituents [1]. This logP value places it at the upper boundary of Lipinski's Rule of Five for oral drug-likeness, differing from the simpler analog 4-(dimethylamino)-N-(thiazol-2-yl)benzamide (C12H13N3OS, MW 247.32 g/mol, clogP approximately 2.0-2.5) which is considerably more hydrophilic . The target compound contains 3 hydrogen bond acceptors (amide carbonyl, thiazole N, thiazole S) and 1 hydrogen bond donor (amide NH), yielding a topological polar surface area (TPSA) of approximately 45-55 Ų. In contrast, the 3,4-dimethoxy analog of the same thiazole scaffold would have a TPSA of approximately 65-75 Ų due to additional oxygen atoms, representing a measurable difference in membrane permeability potential.

Physicochemical properties Drug-likeness Quality control

Cumulative Evidence Assessment and Data Gap Disclosure for 4-(Dimethylamino)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide (CAS 1448124-09-1)

This evidence item serves as a mandatory disclosure statement. After exhaustive search of PubMed, ChEMBL, PubChem, ChemSpider, DrugBank, ZINC, Google Scholar, patent databases (USPTO, Google Patents, WIPO), and multiple vendor catalogs (excluding prohibited sources), the following determination is made: no peer-reviewed research paper, patent with explicit example data, or authoritative database entry was identified that contains quantitative biological activity data (IC50, EC50, Ki, % inhibition at defined concentration, or in vivo efficacy) for the compound 4-(dimethylamino)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide (CAS 1448124-09-1) [1]. The structural class (thiazole-benzamide derivatives) has documented protein kinase inhibitory and antiproliferative activities as summarized in Evidence Items 1-5 above, but these class-level data do not constitute direct evidence for the target compound. Procurement decisions should be made with the understanding that experimental characterization of this specific compound remains incomplete in the public domain. Users are advised to request a Certificate of Analysis (CoA) including HPLC purity, NMR confirmation, and any available in-house screening data from the supplier before relying on this compound for critical assays [2].

Data gap analysis Procurement risk assessment Experimental validation required

Recommended Research Application Scenarios for 4-(Dimethylamino)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide (CAS 1448124-09-1) Based on Structural and Class-Level Evidence


Kinase Inhibitor Screening Library Diversification with Underexplored Thiazole-Benzamide Scaffolds

Based on the thiazolamide-benzamide class demonstrating Bcr-Abl kinase inhibition (IC50 = 1.273 μM for lead compound 3m) and the broader thiazole-benzamide patent literature describing protein kinase modulatory activity [1], this compound can serve as a diversity element in kinase-focused screening libraries. Its unique thiazol-5-yl methylene connectivity and o-tolyl C2 substituent are not represented in commercial kinase inhibitor collections, offering an opportunity to identify novel chemotypes with selectivity profiles distinct from established ATP-competitive inhibitors. Researchers should include appropriate positive controls (e.g., imatinib for Bcr-Abl, staurosporine as pan-kinase control) and confirm compound identity by LC-MS prior to screening.

Tubulin Polymerization Inhibitor Lead Optimization with Alternative Linker Geometry

The class of thiazole-based tubulin polymerization inhibitors has produced compounds with IC50 values of 2.69-7.19 μM targeting the colchicine binding site [2]. The target compound's thiazol-5-yl methylene linker represents an unexplored geometry relative to the thiazole-2-acetamide linker used in compounds V, 8b, 8d, and 8m. This compound could be evaluated in tubulin polymerization assays (using the standard fluorescence-based tubulin polymerization kit with combretastatin A-4 as reference, IC50 = 2.40-8.33 μM) to determine whether the alternative linker position improves binding affinity or selectivity for the colchicine site. Cell cycle analysis in MCF-7 cells (G2/M arrest assessment) and Western blotting for tubulin expression would provide complementary profiling data.

Structure-Activity Relationship Study of C2-Aryl Substituent Effects on Antiproliferative Potency

The target compound's o-tolyl group at the thiazole C2 position provides a defined steric and electronic probe for systematic SAR investigation. By comparing this compound with the 2,5-dimethylphenyl analog (CAS 476295-31-5, for which SpectraBase NMR data are available [1]) and the unsubstituted phenyl or 2-chloro/2-bromo/2-trifluoromethyl analogs of the same scaffold, researchers can quantify the contribution of mono-ortho-methyl substitution to antiproliferative activity. NCI-60 one-dose screening at 10 μM, followed by five-dose GI50 determination for active compounds, would be the appropriate experimental framework based on the methodology established in the Frontiers 2026 study [2].

Negative Control or Inactive Comparator for Validated Thiazole-Benzamide Bioassays

Given the absence of published bioactivity data for this specific compound, it may serve as a structurally matched negative control or inactive comparator in assays where known active thiazole-benzamide derivatives are being profiled. The critical requirement for this application is that the compound must first be confirmed inactive in the specific assay system through rigorous dose-response testing at concentrations up to 100 μM (consistent with the five-dose NCI protocol). Only after establishing lack of activity can it be used as a negative control for target engagement specificity studies, enabling discrimination between scaffold-driven non-specific effects and pharmacophore-driven specific activity.

Quote Request

Request a Quote for 4-(dimethylamino)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.